22-Hydroxyvitamin D4

Description

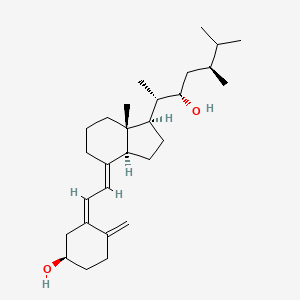

Structure

3D Structure

Propriétés

Numéro CAS |

51504-03-1 |

|---|---|

Formule moléculaire |

C28H46O2 |

Poids moléculaire |

414.7 g/mol |

Nom IUPAC |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S,5S)-3-hydroxy-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C28H46O2/c1-18(2)20(4)16-27(30)21(5)25-13-14-26-22(8-7-15-28(25,26)6)10-11-23-17-24(29)12-9-19(23)3/h10-11,18,20-21,24-27,29-30H,3,7-9,12-17H2,1-2,4-6H3/b22-10+,23-11-/t20-,21-,24+,25+,26-,27-,28+/m0/s1 |

Clé InChI |

XSQPEDUIZLIJNM-YMPPMCSHSA-N |

SMILES |

CC(C)C(C)CC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |

SMILES isomérique |

C[C@@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)O)C(C)C |

SMILES canonique |

CC(C)C(C)CC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |

Synonymes |

(22S)-22,23-dihydro-22-hydroxyergocalciferol(22S)-9,10-secoergosta-5,7,10(19)-triene-3 alpha, 22-diol 22-hydroxyvitamin D4 |

Origine du produit |

United States |

Chemical Synthesis and Analog Development of 22 Hydroxyvitamin D4

Strategies for the De Novo Chemical Synthesis of 22-Hydroxyvitamin D4

The de novo chemical synthesis of this compound, a metabolite of vitamin D2, requires precise control over stereochemistry and the assembly of the core secosteroid structure. Synthetic chemists have developed various strategies to achieve this, often categorized as multi-step linear sequences or more flexible convergent approaches.

To improve efficiency and versatility, convergent synthetic strategies are widely employed for vitamin D analogs. uniovi.es This approach involves the independent synthesis of two or more key fragments of the molecule, which are then coupled together in the later stages of the synthesis. For vitamin D analogs, this typically means the separate synthesis of an A-ring synthon and a CD-ring/side-chain fragment. uniovi.esacs.org This method is advantageous as it allows for the modification of different parts of the molecule independently before the final assembly, facilitating the creation of a diverse range of analogs. acs.org

A cornerstone of convergent vitamin D synthesis is the Wittig-Horner coupling reaction. uniovi.esacs.orgnih.gov This powerful olefination reaction is used to connect the A-ring and the CD-ring/side-chain fragments to construct the conjugated triene system of the vitamin D scaffold. acs.orgnih.gov In this methodology, a phosphine (B1218219) oxide-stabilized carbanion derived from the A-ring synthon reacts with a ketone on the CD-ring fragment (often the C-8 ketone, known as Grundmann's ketone) to form the C6-C7 double bond. uniovi.esnih.gov This approach has proven to be highly effective and is a common key step in the synthesis of numerous vitamin D analogs. uniovi.esnih.govnih.govscielo.br The versatility of the Wittig-Horner coupling allows for the combination of various A-ring and CD-ring/side-chain precursors, making it a valuable tool for generating novel vitamin D derivatives. uniovi.es

Table 1: Key Features of Wittig-Horner Coupling in Vitamin D Synthesis

| Feature | Description |

| Reactants | A-ring phosphine oxide and a CD-ring/side-chain ketone. |

| Bond Formed | The C6-C7 double bond of the secosteroid triene system. |

| Key Advantage | Enables a convergent synthesis, allowing for modular construction and diversification of analogs. uniovi.esacs.org |

| Common CD-Ring Ketone | Grundmann's ketone (a C-8 ketone). uniovi.esnih.gov |

The introduction of a hydroxyl group at a specific carbon atom with the correct stereochemistry is a critical challenge in the synthesis of hydroxylated vitamin D metabolites. For this compound, a stereoselective hydroxylation at the C22 position of the side chain is required. While direct literature on the C22 hydroxylation of vitamin D4 precursors is sparse, methods used for hydroxylating other positions in the side chain of vitamin D analogs can be applied. For instance, Sharpless asymmetric dihydroxylation has been successfully used to introduce hydroxyl groups at the C24 position with high stereoselectivity in the synthesis of other vitamin D analogs. mdpi.comsemanticscholar.org This reaction uses a chiral osmium catalyst to deliver two hydroxyl groups across a double bond in a stereocontrolled manner. A similar strategy could be envisioned where a precursor with a double bond at the C22-C23 position is subjected to asymmetric dihydroxylation or other modern stereoselective oxidation methods to install the C22 hydroxyl group with the desired (S) or (R) configuration.

Convergent Synthesis Approaches

Synthesis of Chemically Modified this compound Analogs for Research Applications

The synthesis of chemically modified analogs of this compound is driven by the desire to understand its biological role and to develop compounds with improved therapeutic potential. ontosight.ai Modifications are typically introduced to alter the molecule's binding affinity for the vitamin D receptor (VDR), its metabolic stability, or its pharmacokinetic profile.

The side chain of vitamin D plays a crucial role in its biological activity, and modifications in this region can have profound effects. The synthesis of analogs with modified side chains often leverages the convergent synthetic strategies mentioned earlier. By preparing different CD-ring/side-chain fragments, a variety of analogs can be produced from a common A-ring synthon. nih.gov

For example, to explore the structure-activity relationship of this compound, one could synthesize analogs with different alkyl substituents at or near the C22 position. The synthesis of such analogs would involve starting with or creating a CD-ring precursor that already contains the desired side-chain modification. nih.gov For instance, the introduction of fluorine atoms into the side chain is a common strategy to block metabolic hydroxylation and increase the biological half-life of vitamin D analogs. researchmap.jp The synthesis of a 22-fluoro analog of this compound would require the use of specialized fluorinating reagents during the construction of the side chain.

The synthetic implications of these modifications are significant, often requiring the development of new synthetic routes to access the desired side-chain precursors. These routes must be designed to be compatible with the sensitive functionalities present in the vitamin D scaffold.

Table 2: Examples of Side-Chain Modifications in Vitamin D Analogs and Their Rationale

| Modification | Rationale for Research | Synthetic Consideration |

| Fluorination | To block metabolic oxidation and increase biological half-life. researchmap.jp | Requires the use of specific fluorinating agents during side-chain synthesis. researchmap.jp |

| Alkyl Group Addition | To probe the steric requirements of the VDR binding pocket. nih.gov | Requires the synthesis of a CD-ring precursor with the desired alkylated side chain. nih.gov |

| Changing Chain Length | To investigate the optimal side-chain length for biological activity. | Involves building the side chain from smaller fragments using standard organic reactions. |

| Introduction of Rings | To restrict conformational flexibility and study the bioactive conformation. nih.gov | Requires the synthesis of complex CD-ring/side-chain fragments containing the cyclic moiety. nih.gov |

Stereochemical Considerations in Analog Synthesis

The synthesis of analogs of this compound is a complex process that requires careful control over the molecule's three-dimensional structure, or stereochemistry. The specific arrangement of atoms at multiple chiral centers within the vitamin D scaffold is crucial for its biological activity. symeres.com The development of synthetic routes that allow for the selective formation of specific stereoisomers is a primary focus in the creation of novel vitamin D analogs.

The core structure of vitamin D analogs contains several chiral centers, including those on the A-ring and the side chain. symeres.com The precise configuration of these centers significantly influences the molecule's ability to bind to the vitamin D receptor (VDR) and its subsequent biological response. For instance, modifications to the stereochemistry at the C20 and C22 positions in the side chain have been shown to have a profound impact on the potency of vitamin D analogs. pnas.orgacs.org

Several stereoselective synthesis strategies have been developed to control the configuration of these chiral centers. These methods often involve the use of chiral starting materials or the application of asymmetric reactions that favor the formation of one stereoisomer over another. symeres.com

Key stereochemical considerations in the synthesis of this compound analogs include:

A-Ring Stereochemistry: The hydroxyl groups on the A-ring, typically at the C1 and C3 positions, must have the correct orientation for optimal biological activity. pnas.org Synthetic strategies often employ chiral building blocks or diastereoselective reactions to establish this specific stereochemistry. pnas.org

C20 Stereochemistry: The configuration at the C20 position in the side chain can significantly affect the biological activity of vitamin D analogs. Research has shown that analogs with the natural (R)-configuration at C20 often exhibit higher potency compared to their (S)-epimers. pnas.orgnih.gov For example, a clear difference in potency was observed between the two C20 stereoisomers of arylated compounds, with the (R)-isomer showing significantly higher activity. pnas.org

C22 Stereochemistry: The stereocenter at C22, where the hydroxyl group is located in this compound, is a critical determinant of biological function. The synthesis of analogs with defined stereochemistry at this position is a key challenge. acs.org Studies on conformationally restricted analogs have demonstrated that the configuration at C22 can confine the side chain to either an active or inactive region, thereby modulating the analog's efficacy. acs.orgresearchgate.net For instance, a (22R)-ethyl analog was found to have nearly 100 times higher efficacy in cell differentiation compared to 1,25-dihydroxyvitamin D3, while the corresponding (22S) isomer had significantly lower efficacy. acs.orgresearchgate.net

Other Side-Chain Stereocenters: The introduction of other functional groups or modifications to the side chain can create additional chiral centers. For example, in the synthesis of 24-fluoro-25-hydroxyvitamin D3 analogs, the stereocenter at the C24 position was introduced using a Sharpless asymmetric dihydroxylation reaction. mdpi.comnih.gov The resulting (24R) and (24S) isomers showed differences in their resistance to metabolic degradation. mdpi.comnih.gov

Convergent synthetic approaches are commonly employed, where the A-ring and the CD-ring/side chain fragments are synthesized separately and then coupled together. researchgate.netresearchgate.net This strategy allows for greater flexibility in introducing stereochemical variations in both parts of the molecule. The Wittig-Horner reaction is a frequently used coupling method in these syntheses. researchgate.netresearchgate.netmdpi.com

The following table summarizes key research findings on the stereochemical synthesis of various vitamin D analogs, highlighting the methods used and the impact of stereochemistry on their properties.

| Analog | Stereochemical Focus | Synthetic Method | Key Findings | Reference(s) |

| (22R)- and (22S)-22-ethyl-1,25-dihydroxy-23,24-didehydro-24a,24b-dihomo-20-epivitamin D3 | C22 configuration | Ortho ester Claisen rearrangement | The (22R) isomer exhibited significantly higher efficacy in cell differentiation compared to the (22S) isomer. | acs.orgresearchgate.net |

| 24-Fluoro-25-hydroxyvitamin D3 Analogs | C24 configuration | Sharpless asymmetric dihydroxylation and deoxyfluorination | The (24R)-isomer was more resistant to CYP24A1-dependent metabolism than the (24S)-isomer. | mdpi.comnih.gov |

| C20 Arylated Vitamin D Analogs | C20 configuration | Not specified | The (R)-isomer at C20 showed significantly higher potency than the (S)-isomer. | pnas.org |

| 22-Fluorovitamin D3 | C22 fluorination | Deoxyfluorination with DAST | The introduction of fluorine at C22 resulted in altered biological activities. The specific stereochemistry at C22 was not assigned in the initial synthesis. | nih.govresearchmap.jp |

| 16-ene-22-thia-26,27-dimethyl-19-nor-vitamin D3 Analogs | C20 configuration | Wittig-Horner reaction | The (20S)-isomers were more potent than the corresponding (20R)-counterparts. | mdpi.com |

Endogenous Formation and Metabolism of 22 Hydroxyvitamin D4

Enzymatic Pathways Leading to the Production of 22-Hydroxyvitamin D4

The formation of hydroxylated vitamin D metabolites is a critical activation step. The introduction of hydroxyl groups onto the vitamin D molecule is catalyzed by specific enzymes, which dictates the resulting compound's function and potency.

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases that play a central role in the metabolism of a wide array of compounds, including steroids and vitamins. researchgate.net In vitamin D metabolism, different CYP enzymes are responsible for the hydroxylation at various positions on the molecule's side chain and core structure. nih.gov

While direct enzymatic studies on Vitamin D4 are limited, the metabolic pathway initiated by Cytochrome P450scc (CYP11A1) on Vitamin D3 provides a crucial model. Research has demonstrated that CYP11A1, the cholesterol side-chain cleavage enzyme, can hydroxylate the side chain of vitamin D3 at multiple positions, including C20, C22, and C23. nih.gov This action leads to the production of several hydroxyderivatives.

Specifically, CYP11A1 action on vitamin D3 has been identified to produce 22-hydroxyvitamin D3 [22(OH)D3] as one of its products. nih.gov This enzyme catalyzes three sequential oxidation reactions on cholesterol, its primary substrate, starting with hydroxylation at C22. uniprot.org This established capability underscores its potential role in hydroxylating other vitamin D analogs at the same position. The products of this alternative pathway, including 22(OH)D3, are recognized as biologically active metabolites. nih.gov

Table 1: Key CYP11A1-derived Metabolites of Vitamin D3

| Substrate | Enzyme | Major Metabolites |

| Vitamin D3 | CYP11A1 | 20S-hydroxyvitamin D3 [20(OH)D3], 22-hydroxyvitamin D3 [22(OH)D3], 20,22-dihydroxyvitamin D3 [20,22(OH)2D3] nih.govnih.gov |

Beyond CYP11A1, the broader family of cytochrome P450 enzymes is deeply involved in vitamin D metabolism. For instance, enzymes like CYP2R1 and CYP27A1 are key 25-hydroxylases, while CYP27B1 is the crucial 1α-hydroxylase. nih.govpnas.org The catabolism of vitamin D is primarily handled by CYP24A1. nih.gov Although at least six different CYP enzymes have been shown to hydroxylate vitamin D in vitro, specific hydroxylases other than CYP11A1 that target the C22 position of vitamin D4 have not been definitively identified in available research. pnas.org The substrate specificity is often dictated by the structure of the vitamin D analog's side chain. researchgate.net

Role of Cytochrome P450 Enzymes in C22 Hydroxylation

Cytochrome P450scc (CYP11A1)-Mediated Biotransformation of Vitamin D3

Further Biotransformation and Catabolic Pathways of this compound

Following its formation, this compound is subject to further metabolic processes, including additional hydroxylation reactions or catabolic degradation to terminate its biological activity.

The metabolic cascade of vitamin D often involves multiple hydroxylation steps. Again, drawing from the well-studied Vitamin D3 pathway, metabolites can be sequentially hydroxylated. It has been shown that CYP11A1 can convert purified 22(OH)D3 into 20,22-dihydroxyvitamin D3 [20,22(OH)2D3]. nih.gov Furthermore, 20,22(OH)2D3 can also be formed from 20(OH)D3, indicating a complex network of reactions orchestrated by CYP11A1. nih.gov These dihydroxy metabolites are also biologically active, capable of inhibiting keratinocyte proliferation and inducing differentiation markers, acting through the vitamin D receptor (VDR). nih.gov It is plausible that this compound undergoes similar subsequent hydroxylations.

Table 2: Further Metabolism of CYP11A1-derived Hydroxyvitamin D3

| Substrate | Enzyme | Product |

| 22(OH)D3 | CYP11A1 | 20,22-dihydroxyvitamin D3 [20,22(OH)2D3] nih.gov |

| 20(OH)D3 | CYP11A1 | 20,22-dihydroxyvitamin D3 [20,22(OH)2D3] nih.gov |

The catabolism of vitamin D compounds is essential for regulating their systemic levels and preventing toxicity. The primary enzyme responsible for inactivating the hormonal form of vitamin D, 1,25-dihydroxyvitamin D3, is CYP24A1. nih.gov This enzyme initiates a catabolic cascade that involves multiple hydroxylation steps on the side chain, ultimately leading to the formation of calcitroic acid, a water-soluble and inactive end-product that is excreted. researchgate.netcreative-diagnostics.com Modifications to the side chain of vitamin D analogs are known to significantly influence their rate of catabolism by CYP24A1. frontiersin.org While the specific catabolic fate of this compound has not been detailed, it is expected to undergo similar side-chain oxidation and cleavage pathways common to other vitamin D analogs to ensure its eventual inactivation and clearance from the body. researchgate.net

Enzyme Systems Involved in this compound Catabolism (e.g., CYP24A1 interaction if applicable to D4)

The catabolism of vitamin D and its metabolites is crucial for maintaining hormonal homeostasis and preventing toxicity. The primary enzyme responsible for the degradation of both 25-hydroxyvitamin D and the active 1,25-dihydroxyvitamin D is the 24-hydroxylase enzyme, CYP24A1. This enzyme initiates a cascade of hydroxylations, primarily at the C24 and C23 positions, which ultimately leads to the formation of inactive, water-soluble metabolites like calcitroic acid that can be excreted.

Tissue-Specific Expression of this compound Metabolizing Enzymes

The enzymes responsible for vitamin D metabolism are not confined to the liver and kidneys but are expressed in a wide variety of tissues, allowing for localized, paracrine, and autocrine signaling. This tissue-specific production and degradation of vitamin D metabolites are essential for the diverse physiological functions of vitamin D beyond calcium homeostasis.

Analysis of Enzyme Expression Profiles in Different Organ Systems (e.g., Skin, Adrenal Glands, Placenta, Keratinocytes)

Skin and Keratinocytes: The skin is unique in that it is both the site of vitamin D synthesis and a target tissue. Keratinocytes, the primary cells of the epidermis, express a comprehensive suite of vitamin D metabolizing enzymes, including CYP27A1, CYP27B1, and CYP24A1. This allows keratinocytes to produce the active form, 1,25-dihydroxyvitamin D3, locally, which in turn regulates their proliferation and differentiation. Given the presence of this enzymatic machinery, it is expected that skin and keratinocytes can also metabolize vitamin D4 and its derivatives like this compound. Research on related compounds, such as 20-hydroxyvitamin D3, has shown that they are biologically active in keratinocytes.

Adrenal Glands: The adrenal glands are another site of extra-renal vitamin D metabolism. Studies have shown that the adrenal glands can convert 25-hydroxyvitamin D3 to the active 1,25-dihydroxyvitamin D3, indicating the presence of CYP27B1. The expression of vitamin D metabolizing enzymes in the adrenal glands suggests a potential role for vitamin D in steroidogenesis and adrenal function. Consequently, the adrenal glands likely possess the capacity to metabolize this compound.

Table 1: Expression of Key Vitamin D Metabolizing Enzymes in Various Tissues

| Tissue | CYP27A1/CYP2R1 (25-hydroxylases) | CYP27B1 (1α-hydroxylase) | CYP24A1 (24-hydroxylase) |

|---|---|---|---|

| Skin/Keratinocytes | Yes | Yes | Yes |

| Adrenal Glands | Yes | Yes | Yes |

| Placenta | Yes | Yes | Yes |

Implications of Localized Metabolism on Research Paradigms

The understanding that vitamin D metabolism is not centralized but occurs in numerous tissues has significant implications for research. It shifts the paradigm from viewing vitamin D solely as an endocrine hormone to recognizing its role as a paracrine and autocrine signaling molecule. This localized control allows for tissue-specific regulation of cellular processes, independent of systemic serum levels of the active hormone.

For a compound like this compound, this means that its biological effects could be exerted and modulated within the microenvironment of specific tissues. Research focused only on circulating levels of vitamin D metabolites may not fully capture the physiological relevance of locally produced and catabolized compounds. Therefore, future research on this compound and other vitamin D metabolites should consider these localized metabolic pathways to fully elucidate their biological functions and potential therapeutic applications. The study of tissue-specific enzyme expression and activity is paramount to understanding the complete picture of vitamin D's role in health and disease.

Following a comprehensive search for "this compound," it has become evident that there is a significant lack of scientific literature and research data specifically pertaining to this compound. Vitamin D4 itself, also known as 22,23-dihydroergocalciferol, is a less common form of vitamin D, and its hydroxylated metabolites, such as this compound, are not subjects of extensive study. nih.gov

The available research on vitamin D overwhelmingly focuses on vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) and their biologically active metabolites, primarily 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D. oregonstate.eduwikipedia.orgnih.gov These compounds are central to calcium homeostasis and a wide array of other physiological processes. nih.gov The molecular mechanisms, including interactions with the Vitamin D Receptor (VDR), heterodimerization with the Retinoid X Receptor (RXR), and subsequent modulation of gene expression, have been thoroughly characterized for 1,25-dihydroxyvitamin D. physiology.orgresearchgate.net

Due to the absence of specific data for this compound in the scientific literature, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline focusing on:

Molecular and Cellular Mechanisms of Action of 22 Hydroxyvitamin D4

Interactions with Nuclear Receptors

Binding Affinity and Specificity Studies

Modulation of Vitamin D Response Element (VDRE) Binding and Gene Transcription

Generating content for these sections would require speculation and extrapolation from the well-understood mechanisms of other vitamin D metabolites, which would not be scientifically accurate or specific to 22-Hydroxyvitamin D4.

Therefore, in adherence with the commitment to providing scientifically accurate and evidence-based information, this article cannot be generated as requested. Further research into the metabolism and biological activity of vitamin D4 and its derivatives is necessary before a comprehensive understanding of compounds like this compound can be established.

General Principles of Vitamin D Action (for context)

While specific data for this compound is unavailable, the general mechanism of action for biologically active vitamin D metabolites is well-established and involves the following key steps:

Metabolic Activation: Vitamin D, whether from diet or skin synthesis, is biologically inactive and requires hydroxylation in the liver and kidneys to become active. oregonstate.edunih.gov The primary active form is 1,25-dihydroxyvitamin D [calcitriol]. wikipedia.orgphysiology.org

VDR Binding: Calcitriol binds to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily, which is present in the nucleus of target cells. nih.govwikipedia.org This binding induces a conformational change in the VDR.

Heterodimerization with RXR: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). nih.govembopress.org This VDR-RXR complex is the primary transcriptional regulator.

VDRE Binding and Gene Transcription: The VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. researchgate.netiiarjournals.org This binding can either activate or repress the transcription of these genes, leading to a wide range of biological effects. mdpi.comnih.gov

This general pathway underscores the complexity of vitamin D signaling. However, the specific binding affinity, the precise conformational changes induced, and the exact transcriptional outcomes are highly dependent on the specific vitamin D metabolite acting as the ligand. Without dedicated studies on this compound, any discussion of its molecular and cellular mechanisms would be purely hypothetical.

Identification of Target Genes Directly Regulated by this compound

While direct studies on this compound are limited, the broader understanding of vitamin D compounds suggests that it likely regulates genes involved in immune response, cell proliferation, and mineral metabolism through its interaction with the Vitamin D Receptor (VDR). The active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is known to modulate the expression of numerous genes. encyclopedia.pub Upon activation, the VDR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby influencing their transcription. viamedica.plscielo.br

Key genes regulated by the vitamin D pathway include those involved in:

Immune Modulation: Genes encoding cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are downregulated, while anti-inflammatory cytokines like interleukin-10 (IL-10) are stimulated. mdpi.com Additionally, genes like CAMP (encoding cathelicidin (B612621) antimicrobial peptide), CD14, and THBD (thrombomodulin) are key targets in the immune system. encyclopedia.pub

Cell Cycle and Proliferation: Genes such as CDKN1A (encoding p21), C-MYC, and CDH1 (E-cadherin) are regulated to control cell growth and differentiation. mdpi.com

Mineral Homeostasis: The CYP24A1 gene, which encodes the enzyme responsible for catabolizing active vitamin D metabolites, is a primary target, creating a negative feedback loop. viamedica.plnih.gov Genes involved in calcium transport, such as TRPV6 and CaBP9k, are also regulated. scielo.br

It is plausible that this compound, upon conversion to its active form, would influence a similar suite of genes, although the specific affinity and potency for regulating these genes may differ from that of 1,25(OH)2D3.

Table 1: Examples of Potential Target Genes for Vitamin D Compounds This table is based on known targets of other vitamin D metabolites and represents potential targets for this compound.

| Gene | Function | Pathway |

| CYP24A1 | Vitamin D catabolism | Mineral Homeostasis |

| CAMP | Antimicrobial defense | Immune Response |

| IL-10 | Anti-inflammatory cytokine | Immune Response |

| CDKN1A | Cell cycle inhibitor | Cell Proliferation |

| THBD | Anticoagulation, anti-inflammation | Immune Response |

| TRPV6 | Intestinal calcium absorption | Mineral Homeostasis |

Potential Interactions with Other Nuclear Receptors (e.g., RORα, RORγ, AhR)

Recent research has revealed that the biological effects of vitamin D metabolites are not limited to the VDR and can involve interactions with other nuclear receptors.

Retinoid-Related Orphan Receptors (RORα and RORγ): Certain non-classical vitamin D hydroxyderivatives, such as 20-hydroxyvitamin D3 (20(OH)D3) and 20,23-dihydroxyvitamin D3 (20,23(OH)2D3), have been identified as inverse agonists for RORα and RORγ. uj.edu.plresearchgate.netmdpi.com This means they can bind to these receptors and suppress their constitutive activity. researchgate.net Given that RORα and RORγ are expressed in human skin and other tissues and are involved in regulating metabolism and immunity, this interaction represents an alternative signaling pathway for vitamin D compounds. uj.edu.plmdpi.comnih.gov It is conceivable that metabolites of vitamin D4 could also interact with these receptors.

Aryl Hydrocarbon Receptor (AhR): The AhR is another nuclear receptor that has been shown to interact with vitamin D metabolites. mdpi.com Some hydroxyderivatives of vitamin D3 have been found to activate AhR, leading to the expression of its target genes, such as CYP1A1 and CYP1B1. mdpi.comnih.gov This interaction suggests a functional cross-talk between the VDR and AhR signaling pathways in various tissues, including the skin. nih.goviiarjournals.org Molecular modeling studies have predicted that certain vitamin D3 hydroxyderivatives are good ligands for the AhR ligand-binding domain. nih.gov This opens the possibility that this compound or its metabolites could also function as AhR ligands.

These interactions with alternative nuclear receptors expand the potential biological activities of vitamin D compounds beyond the classical VDR-mediated genomic pathway.

Biological Activities and Pre Clinical Functional Roles of 22 Hydroxyvitamin D4

Effects on Cellular Processes in In Vitro Models

Specific in vitro studies detailing the effects of 22-Hydroxyvitamin D4 on cellular processes are not widely available. Research on other vitamin D metabolites, however, provides a framework for potential areas of activity.

Modulation of Cell Proliferation and Differentiation

While direct studies on this compound are scarce, research on other vitamin D compounds, such as 1,25-dihydroxyvitamin D3, has shown significant effects on inhibiting cell proliferation and promoting differentiation in various cell types. nih.gov For instance, the active form of vitamin D3 can arrest the cell cycle and induce differentiation in cancer cells. nih.gov It is plausible that this compound may exhibit similar, though likely less potent, activities.

Impact on Apoptosis and Autophagy Pathways

The influence of this compound on apoptosis and autophagy pathways has not been specifically documented in available research. Vitamin D compounds, in general, are known to induce apoptosis in certain cancer cell lines and to modulate autophagy, a cellular process for degrading and recycling cellular components. nih.govwcrj.net These actions are often mediated through the vitamin D receptor (VDR). wcrj.net

Regulation of Cellular Secretion Profiles

There is a lack of specific data on how this compound regulates cellular secretion profiles. Studies on the active form of vitamin D3 have shown it can modulate the secretion of various cytokines from immune cells, which is a key aspect of its immunomodulatory function. jst.go.jp

Influence on Stress Response Mechanisms

The direct influence of this compound on cellular stress response mechanisms is an area that requires investigation. Vitamin D metabolites have been linked to the modulation of oxidative stress, a key component of the cellular stress response. tandfonline.com

Immunomodulatory Actions in Cell Culture Systems and Animal Models

As a metabolite of vitamin D2, this compound is generally considered to have a role in the regulation of the immune system. ontosight.ai

Effects on Immune Cell Activation and Differentiation

Specific studies on the effects of this compound on immune cell activation and differentiation are not readily found. The broader class of vitamin D compounds is known to exert significant immunomodulatory effects. researchgate.net For example, the active form of vitamin D can inhibit the proliferation of T helper cells and the production of immunoglobulins by B cells. nih.gov It also promotes the differentiation of immunosuppressive regulatory T cells. nih.gov These effects are mediated by the presence of the vitamin D receptor (VDR) in various immune cells, including T cells, B cells, and macrophages. nih.gov

Regulation of Cytokine and Chemokine Expression

There is currently a lack of specific pre-clinical data detailing the direct regulatory effects of this compound on the expression of various cytokines and chemokines. While the broader class of vitamin D compounds is known to modulate immune responses, the specific contribution and mechanisms of this compound in this process have not been elucidated in published research.

Influence on Antimicrobial Peptide Production

Investigation of Anti-fibrogenic Activities in Pre-clinical Models

Detailed pre-clinical investigations into the anti-fibrogenic properties of this compound are not extensively reported in scientific literature.

Inhibition of Extracellular Matrix Component Synthesis (e.g., Collagen, Hyaluronan)

There is a lack of specific research findings on the ability of this compound to inhibit the synthesis of extracellular matrix components like collagen and hyaluronan.

Attenuation of Fibroblast Proliferation

Specific data from pre-clinical models on the attenuation of fibroblast proliferation by this compound is not currently available.

Molecular Mechanisms Underlying Anti-fibrotic Effects (e.g., TGF-β1 pathway modulation)

The molecular mechanisms through which this compound might exert anti-fibrotic effects, including any modulation of the TGF-β1 pathway, have not been a subject of detailed pre-clinical investigation according to available literature.

Investigation of Potential Non-Classical Biological Activities (e.g., Antioxidative Properties, Epigenetic Modulation if directly linked to D4)

While direct research into the specific non-classical biological activities of this compound is not extensively documented in current scientific literature, its role can be contextualized within the broader functions of vitamin D and its metabolites. The biological effects of vitamin D compounds, including their non-classical actions, are primarily mediated through the vitamin D receptor (VDR), which is present in most tissues of the body. nih.govnih.govaginganddisease.org The activation of the VDR by vitamin D metabolites allows it to function as a transcription factor that can modulate the expression of a vast number of genes, influencing processes beyond classic bone and mineral metabolism. mdpi.comnih.gov

Antioxidative Properties

The vitamin D endocrine system is recognized for its role in mitigating oxidative stress. karger.comjparathyroid.com Generally, vitamin D compounds are thought to exert antioxidant effects through several mechanisms. These include the upregulation of genes encoding for antioxidant enzymes, such as those involved in the synthesis of glutathione (B108866), and the stimulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) intracellular antioxidant pathway. jparathyroid.combiomedres.us Furthermore, vitamin D has been shown to inhibit the expression of pro-oxidant enzymes like NADPH oxidase. jparathyroid.com Due to its structural similarity to cholesterol, vitamin D is also considered a direct antioxidant for cellular membranes, capable of inhibiting lipid peroxidation. nih.gov While these functions are well-documented for the vitamin D family, particularly the active form 1,25-dihydroxyvitamin D3, specific studies confirming these direct antioxidative actions for this compound are lacking.

Epigenetic Modulation

Vitamin D and its active derivatives play a significant role in epigenetic regulation. mdpi.com The VDR, when activated by a vitamin D metabolite, forms a complex with the retinoid-X-receptor (RXR). mdpi.com This complex binds to specific DNA sequences known as vitamin D response elements (VDREs) to regulate gene transcription. scirp.org The transcriptional activity is further influenced by epigenetic mechanisms, including the modulation of histone modifications and DNA methylation. mdpi.comscirp.orgresearchgate.net

Active vitamin D metabolites can influence the epigenome by affecting histone markers for active chromatin and by either directly interacting with or regulating the expression of enzymes that modify chromatin, such as histone acetyltransferases. researchgate.nethogrefe.com The most common epigenetic mechanisms include the acetylation, methylation, and phosphorylation of histone proteins, as well as the methylation of CpG islands in a gene's promoter region, which typically results in gene silencing. mdpi.comnih.gov

Epigenetic modifications can also influence the body's vitamin D status by altering the expression of genes involved in its metabolism, such as CYP24A1, CYP27B1, and the VDR itself. mdpi.comresearchgate.net Although these mechanisms are established for the vitamin D system, research has not yet specifically detailed the role of this compound in modulating these epigenetic pathways. Given that it is a vitamin D metabolite, it is plausible that it participates in this complex regulatory network, but further investigation is required to elucidate its specific functions.

Table 1: Summary of General Non-Classical Activities of Vitamin D Compounds

| Biological Activity | Mechanism of Action | Key Research Findings (General Vitamin D) |

| Antioxidative Properties | Upregulation of antioxidant enzymes (e.g., glutathione peroxidase, superoxide (B77818) dismutase); Inhibition of pro-oxidant enzymes (e.g., NADPH oxidase); Direct membrane antioxidant activity. nih.govjparathyroid.combiomedres.us | Vitamin D supplementation has been shown in some studies to increase plasma total antioxidant capacity and glutathione levels. jparathyroid.com It may also reduce markers of lipid peroxidation. nih.gov |

| Epigenetic Modulation | The VDR/RXR complex recruits co-regulatory factors and chromatin-modifying enzymes (e.g., histone acetyltransferases) to target genes. mdpi.comhogrefe.com This leads to changes in histone methylation/acetylation and DNA methylation, altering gene expression. scirp.orgresearchgate.netmdpi.com | The active form of vitamin D, 1,25(OH)2D3, modulates the epigenome by affecting histone markers. researchgate.net The methylation status of genes like CYP24A1 and VDR can influence an individual's vitamin D status. mdpi.comresearchgate.net |

Analytical Methodologies for the Quantification and Characterization of 22 Hydroxyvitamin D4 in Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of vitamin D and its various metabolites. who.int Its precision, sensitivity, and versatility make it an indispensable tool in the analysis of these compounds, even in complex biological matrices. njlabs.com

HPLC coupled with Ultraviolet (UV) detection is a well-established method for the analysis of vitamin D metabolites. who.intnih.gov This technique leverages the inherent UV absorbance of the vitamin D molecule's conjugated triene system, which typically exhibits an absorption maximum around 265 nm. who.intusda.gov While effective for separating and quantifying the more abundant vitamin D forms, its application to trace metabolites like 22-hydroxyvitamin D4 can be challenging due to potential interferences from other co-eluting compounds that also absorb UV light at this wavelength. who.int The sensitivity of UV detection may also be a limiting factor for metabolites present in very low concentrations. njlabs.com

For research purposes, HPLC-UV methods offer a cost-effective and reliable approach for initial separation and can provide quantitative data, particularly when dealing with samples where this compound concentrations are sufficiently high. oatext.com However, for complex biological samples where specificity is paramount, it is often used as a separation technique in conjunction with more specific detectors. njlabs.com

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become the cornerstone for the definitive identification and quantification of vitamin D metabolites due to its high specificity and sensitivity. nih.govresearchgate.net When coupled with liquid chromatography, it provides a powerful analytical platform for vitamin D research.

LC-MS combines the superior separation capabilities of HPLC with the mass-selective detection of MS. who.int This combination allows for the separation of individual vitamin D components from a mixture and their subsequent identification based on their mass-to-charge ratio. who.int For a compound like this compound, LC-MS offers a significant advantage over HPLC-UV by providing mass information that aids in its specific detection, even in the presence of interfering substances. thermofisher.com The technique is particularly useful for the detection of various vitamin D metabolites in blood circulation. who.int

Currently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely recognized as the "gold standard" for the quantification of vitamin D metabolites. rsc.orgamegroups.org This is due to its exceptional sensitivity and specificity, which allows for the accurate measurement of even low-abundance metabolites. rsc.org LC-MS/MS does not suffer from the limitations inherent to immunoassays and provides a higher degree of accuracy. amegroups.org The technique involves the separation of the analyte by LC, followed by its ionization and selection of the precursor ion in the first mass spectrometer. This ion is then fragmented, and a specific product ion is monitored in the second mass spectrometer, providing a highly specific and sensitive measurement. lcms.cz This high specificity is crucial for distinguishing between isomeric forms of vitamin D metabolites.

The analytical advantages of LC-MS/MS, including its robustness and the ability to multiplex and measure several metabolites simultaneously, make it the preferred method for research studies focusing on vitamin D metabolism. amegroups.orgresearchgate.net

Table 1: Comparison of LC-MS/MS and Immunoassay for Vitamin D Metabolite Analysis

| Feature | LC-MS/MS | Immunoassays |

| Specificity | High, can distinguish between different metabolites and isomers. amegroups.org | Variable, can suffer from cross-reactivity with other metabolites. mdpi.com |

| Sensitivity | High, capable of detecting low concentrations. rsc.org | Generally lower than LC-MS/MS. researchgate.net |

| Accuracy | Considered the "gold standard" for accuracy. rsc.orgamegroups.org | Can be less accurate due to matrix effects and cross-reactivity. plos.org |

| Throughput | Can be lower, though advancements are improving speed. researchgate.net | High, suitable for large numbers of samples. iiarjournals.org |

| Cost | Higher initial equipment cost. mdpi.com | Generally lower cost per sample. |

| Flexibility | Can measure multiple metabolites in a single run. amegroups.orgresearchgate.net | Typically measures one or a limited number of analytes. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which is invaluable for the identification of unknown metabolites and for providing an additional layer of specificity in complex analyses. nih.govrsc.org In the context of this compound, HRMS can help to confirm its elemental composition and distinguish it from other isobaric interferences. nih.gov Techniques like quadrupole-Orbitrap mass spectrometry offer high mass resolution that can separate quasi-isobaric interferences, enhancing the accuracy of quantification. nih.gov While tandem mass spectrometry (MS/MS) is the gold standard for quantification, HRMS is a powerful tool for the structural elucidation and confident identification of novel or less-studied metabolites in research settings. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as Gold Standard

Immunoassays and Protein-Binding Assays in Research Settings

Immunoassays, including radioimmunoassays (RIA) and chemiluminescence immunoassays (CLIA), and competitive protein-binding (CPB) assays have been widely used for the quantification of vitamin D metabolites, particularly in clinical laboratories due to their high throughput and automation capabilities. nih.goviiarjournals.org These assays rely on the binding of the vitamin D metabolite to a specific antibody or a binding protein. nih.gov

However, in a research setting focused on a specific and less common metabolite like this compound, these methods have significant limitations. A major drawback is the potential for cross-reactivity, where the antibody or binding protein may bind to other vitamin D metabolites present in the sample, leading to inaccurate results. mdpi.com The affinity of the antibody for different metabolites can vary, which can be a significant source of error. iiarjournals.org For this reason, while useful for screening large numbers of samples for total 25-hydroxyvitamin D, immunoassays are generally not suitable for the specific quantification of individual, less-abundant metabolites like this compound in research that demands high accuracy and specificity. researchgate.netplos.org

Analysis of "this compound" Reveals a Gap in Current Scientific Literature

A comprehensive review of available scientific literature and databases reveals a significant lack of specific research and analytical methodologies for the chemical compound "this compound." Despite extensive searches for information pertaining to its quantification and characterization, no dedicated assays or validated methods for this particular vitamin D metabolite were found.

While the field of vitamin D analysis is robust, with well-established methods for common metabolites, "this compound" appears to be either a novel, exceptionally rare, or hypothetically named compound that has not been the subject of published research. The vast body of scientific work focuses on other key vitamin D metabolites that are crucial indicators of an individual's vitamin D status.

Analytical techniques for these common metabolites are well-documented and include:

Enzyme-Linked Immunosorbent Assays (ELISA): These are antibody-based methods used for the quantitative determination of vitamin D metabolites in various biological samples like serum and plasma. medscape.comglobaldiagnosticsb.com

Competitive Protein-Binding Assays (CPBA): Historically, these assays were among the first methods developed. They utilize the natural affinity of vitamin D binding protein (DBP) to measure metabolite concentrations. medscape.comd-nb.info

High-Performance Liquid Chromatography (HPLC): This chromatographic technique is valued for its ability to separate and individually quantify different vitamin D metabolites. oatext.comfrontierspartnerships.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Often considered the gold standard, this method offers high sensitivity and specificity for measuring various vitamin D metabolites. mdpi.comresearchgate.net

The development, validation, and standardization of these assays for common vitamin D metabolites have been the focus of numerous research studies and international programs aimed at harmonizing results across different laboratories. researchgate.netoup.com

However, this extensive body of research does not extend to "this compound." The lack of specific data makes it impossible to detail the analytical methodologies requested in the article outline, including ELISA development, CPBA specifics, method validation parameters, or the challenges in its quantification.

Therefore, based on the current state of published scientific research, an article focusing solely on the analytical methodologies for "this compound" cannot be generated due to the absence of foundational research on this specific compound.

Future Research Directions and Unaddressed Research Gaps for 22 Hydroxyvitamin D4

Elucidation of Comprehensive Metabolic Maps of 22-Hydroxyvitamin D4 in Various Biological Systems

A fundamental gap in our understanding of this compound is the lack of a detailed metabolic map. The general metabolism of vitamin D is well-documented, involving a series of hydroxylation steps primarily in the liver and kidneys, catalyzed by cytochrome P450 (CYP) enzymes. nih.govoregonstate.edumdpi.com Vitamin D is first hydroxylated to 25-hydroxyvitamin D (25(OH)D) and subsequently to the active form, 1,25-dihydroxyvitamin D (1,25(OH)2D). nih.gov The catabolism is primarily handled by the enzyme CYP24A1. nih.govnih.gov

Future research must focus on how this compound fits into this established framework. Key questions remain unanswered: Is this compound an intermediate, a final product, or a substrate for further activation or degradation? Investigations should aim to identify the specific enzymes that act on it and the resulting metabolites. This will require a combination of in vitro assays with recombinant enzymes and in vivo studies using animal models, followed by advanced analytical techniques to identify and quantify the novel metabolites.

Table 1: Proposed Research Strategy for Metabolic Mapping of this compound

| Research Phase | Objective | Methodological Approach | Key Enzymes to Investigate |

| In Vitro Profiling | To determine if this compound is a substrate for key vitamin D metabolic enzymes. | Incubation of this compound with isolated recombinant human CYP enzymes (e.g., CYP27A1, CYP2R1, CYP27B1, CYP24A1). | CYP27B1 (1α-hydroxylase), CYP24A1 (24-hydroxylase), CYP2R1, CYP27A1 (25-hydroxylases). nih.govnih.gov |

| In Vivo Metabolite Identification | To identify and quantify metabolites of this compound in biological fluids and tissues. | Administration of labeled this compound to animal models; subsequent analysis of serum, urine, and tissue extracts using LC-MS/MS. | Not applicable. |

| Tissue-Specific Metabolism | To understand the metabolic pathways in different biological systems (e.g., kidney, liver, immune cells). | Analysis of metabolite formation in primary cell cultures or tissue homogenates from various organs. | Not applicable. |

Identification of Specific Receptors and Signaling Pathways Exclusive to this compound Action

The biological effects of active vitamin D metabolites are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates hundreds of genes. nih.govnih.govnih.gov Upon ligand binding, the VDR typically forms a heterodimer with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on target genes. nih.govmdpi.com

While it is plausible that this compound interacts with the VDR, it is crucial to determine its binding affinity and whether it acts as an agonist or antagonist. Furthermore, the possibility of exclusive receptors or signaling pathways cannot be overlooked. Research into other vitamin D derivatives has revealed non-canonical pathways and interactions with other receptors, such as RORα and RORγ. mdpi.com A critical area of future research is to explore whether this compound has unique molecular targets that differentiate its action from classical vitamin D metabolites. This includes investigating potential non-genomic, rapid-response signaling pathways that are independent of gene transcription. cambridge.org

Design and Development of Highly Selective this compound Analogs for Targeted Mechanistic Studies

The development of synthetic analogs has been a powerful strategy to create vitamin D compounds with more specific actions and fewer side effects, such as hypercalcemia. nih.govcapes.gov.br Analogs like paricalcitol, maxacalcitol, and falecalcitriol (B1672039) have been successfully developed for conditions like secondary hyperparathyroidism and psoriasis. nih.govcapes.gov.br These successes provide a clear blueprint for designing analogs of this compound.

Future synthetic chemistry efforts should focus on modifying the structure of this compound to enhance its selectivity for specific receptors or signaling pathways. Strategies could include:

Side-Chain Modification: Altering the side-chain structure, as this region is critical for determining binding affinity for the VDR and metabolic stability against CYP24A1 degradation. acs.org

A-Ring and C/D-Ring Modification: Introducing changes to the ring structure, such as fluorination or creating 19-nor compounds, which has proven effective in other vitamin D analogs. nih.govresearchgate.net

Stereochemical Alterations: Synthesizing different stereoisomers to explore how the three-dimensional structure affects biological activity. acs.org

These highly selective analogs would be invaluable tools for dissecting the specific mechanisms of action of this compound, helping to isolate its effects on particular cellular processes.

Exploration of this compound's Interplay with Established Vitamin D Metabolic and Signaling Axes

The vitamin D endocrine system is a tightly regulated network involving parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), calcium, and phosphate (B84403), which collectively control the activity of the key enzymes CYP27B1 and CYP24A1. nih.govnih.govmedscape.com An important unanswered question is how this compound integrates into this network.

Research should investigate whether this compound can modulate this system. For instance, does it compete with 25(OH)D for the enzyme CYP27B1, or with 1,25(OH)2D for the catabolic enzyme CYP24A1? Does it influence the expression of the VDR or the vitamin D-binding protein (DBP)? mdpi.comoup.com Understanding this interplay is essential for predicting the net biological effect of this compound in a physiological setting. Competitive binding assays and enzymatic studies will be critical to determine its relative affinity for key proteins and enzymes in the vitamin D pathway.

Table 2: Key Research Questions on the Interplay of this compound with Vitamin D Axes

| Component of Vitamin D Axis | Key Research Question |

| Metabolic Enzymes (CYP27B1, CYP24A1) | Does this compound act as a substrate, inhibitor, or inducer of these enzymes? How does its affinity compare to canonical substrates? |

| Vitamin D Receptor (VDR) | How does the binding affinity of this compound for the VDR compare to that of 1,25(OH)2D? Does it alter VDR expression or its interaction with co-regulators? |

| Vitamin D-Binding Protein (DBP) | What is the binding affinity of this compound for DBP, and how might this affect its transport, bioavailability, and half-life? |

| Systemic Regulators (PTH, FGF23) | Does the presence of this compound affect the levels or actions of PTH and FGF23, the primary regulators of vitamin D metabolism? |

Investigation of this compound as a Natural Bio-Regulator in Diverse Physiological Contexts

The discovery of VDRs in nearly all human tissues has expanded the known roles of vitamin D far beyond bone health to include immune modulation, cell proliferation and differentiation, and inflammation. ontosight.ainih.govtandfonline.com While the specific functions of this compound are still under investigation, its existence as a natural metabolite suggests it may have distinct regulatory roles. ontosight.ai

Future studies should move beyond the classical calcium-skeletal axis to explore the function of this compound in other physiological systems. Based on the known pleiotropic effects of vitamin D, promising areas of investigation include:

Immunology: Its effect on immune cell (e.g., T-cells, B-cells, macrophages) differentiation and function, and its potential role in autoimmune diseases. wikipedia.org

Oncology: Its ability to regulate cell proliferation, differentiation, and apoptosis in various cancer cell lines. nih.gov

Metabolic Health: Its influence on adipocyte differentiation, insulin (B600854) secretion, and glucose metabolism. nih.govmdpi.com

These investigations will help to determine if this compound has a unique physiological profile that could be of therapeutic interest.

Advanced Computational Modeling and Structural Biology of this compound-Receptor Interactions

Structural biology and computational modeling are powerful tools for understanding ligand-receptor interactions at an atomic level. frontiersin.org The crystal structure of the VDR ligand-binding domain (LBD) has been solved, providing a template for molecular docking and dynamics simulations. nih.govoup.com

These techniques should be applied to this compound to predict and analyze its interaction with the VDR. Key objectives for this research include:

Docking Studies: To model the precise binding orientation of this compound within the VDR's ligand-binding pocket and identify key interacting amino acid residues. nih.gov

Molecular Dynamics Simulations: To simulate the dynamic behavior of the this compound-VDR complex, assessing the stability of the interaction and the conformational changes induced in the receptor upon binding. d-nb.info

Structure-Based Drug Design: To use the structural insights gained from modeling to rationally design the novel analogs discussed in section 7.3, optimizing them for desired binding characteristics and biological activity. acs.org

This computational approach, validated by experimental binding assays, will accelerate the exploration of this compound's mechanism of action and the development of targeted analogs.

Q & A

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound?

- Methodology : Apply nonlinear regression models (e.g., log-dose vs. response) and include error bars for biological replicates. For small sample sizes, use non-parametric tests (e.g., Kruskal-Wallis) to avoid normality assumptions .

Experimental Design Considerations

Q. Q. How can researchers control for confounding variables in in vivo studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.